2,2-dimethyl-3-(thiophen-2-yl)propanoic acid
Overview
Description
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thienyl group attached to a propanoic acid backbone with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid typically involves the reaction of 2-thiophenecarboxaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and reduce production costs. The use of advanced purification techniques such as crystallization and distillation ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups to the thienyl ring.
Scientific Research Applications
2,2-dimethyl-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoic Acid: Lacks the thienyl group, making it less versatile in terms of chemical reactivity.
3-(2-Thienyl)propanoic Acid: Similar structure but without the dimethyl substitution, which affects its physical and chemical properties.
Thiophene-2-carboxylic Acid: Contains the thienyl group but has a different backbone structure.
Uniqueness
This combination of structural features makes it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-9(2,8(10)11)6-7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11) |
InChI Key |
LPUCQRGMHDYBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CS1)C(=O)O |
Origin of Product |
United States |
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